molecular formula C11H12O3 B14888545 Spiro[chroman-2,3'-oxetan]-4-ol

Spiro[chroman-2,3'-oxetan]-4-ol

Cat. No.: B14888545
M. Wt: 192.21 g/mol
InChI Key: JLURKHCRYKLNED-UHFFFAOYSA-N
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Description

Spiro[chroman-2,3’-oxetan]-4-ol is a spirocyclic compound characterized by a unique three-dimensional structure where a chroman ring is fused to an oxetane ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its ability to serve as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[chroman-2,3’-oxetan]-4-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of chroman derivatives with oxetane precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of spiro[chroman-2,3’-oxetan]-4-ol may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[chroman-2,3’-oxetan]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxetane ring to more stable structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromanone derivatives, while reduction may produce more stable spirocyclic alcohols.

Scientific Research Applications

Spiro[chroman-2,3’-oxetan]-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of spiro[chroman-2,3’-oxetan]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiroindole: Another spirocyclic compound with a similar three-dimensional structure.

    Spirooxindole: Known for its biological activity and use in drug development.

    Spirobenzofuran: Shares structural similarities and is used in similar applications.

Uniqueness

Spiro[chroman-2,3’-oxetan]-4-ol is unique due to its specific combination of a chroman and an oxetane ring, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel therapeutic agents.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

spiro[3,4-dihydrochromene-2,3'-oxetane]-4-ol

InChI

InChI=1S/C11H12O3/c12-9-5-11(6-13-7-11)14-10-4-2-1-3-8(9)10/h1-4,9,12H,5-7H2

InChI Key

JLURKHCRYKLNED-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2OC13COC3)O

Origin of Product

United States

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